2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone
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Overview
Description
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone is a chemical compound with the molecular formula C9H6BrF3O. It is known for its unique structure, which includes both bromine and trifluoromethyl groups attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone typically involves the bromination of 1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.
Scientific Research Applications
This compound is used in scientific research for various purposes:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and trifluoromethyl groups into other molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone can be compared with similar compounds such as:
2-Bromo-1-phenylethanone: This compound lacks the trifluoromethyl group, making it less reactive in certain reactions.
2-Bromo-5-(trifluoromethyl)phenylmethanol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications
These comparisons highlight the unique properties and applications of this compound.
Properties
Molecular Formula |
C9H5Br2F3O |
---|---|
Molecular Weight |
345.94 g/mol |
IUPAC Name |
2-bromo-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2 |
InChI Key |
FPIBRCIPQJLSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)Br |
Origin of Product |
United States |
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